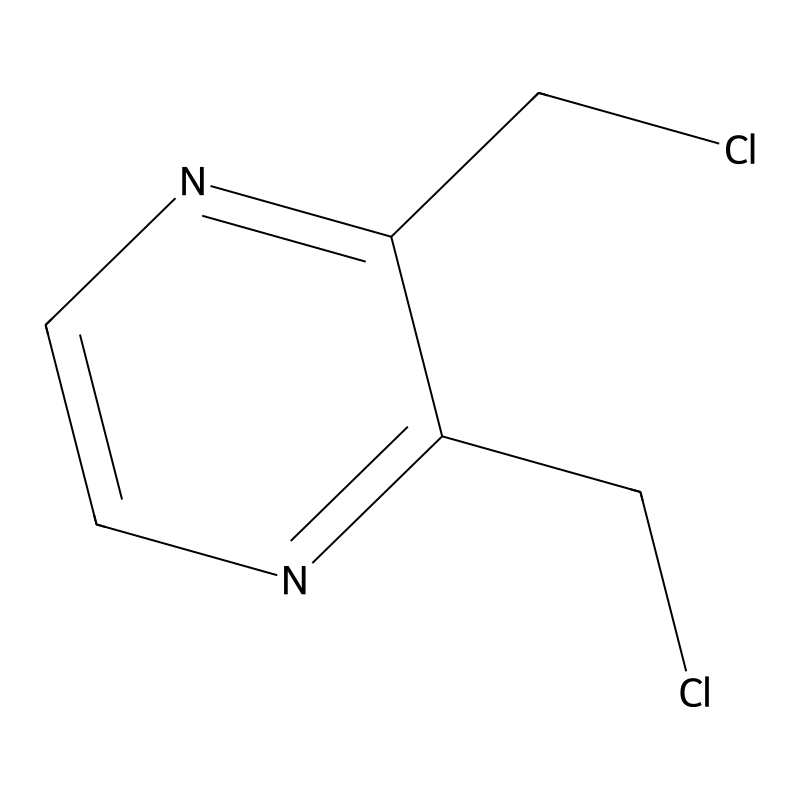

2,3-Bis(chloromethyl)pyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,3-Bis(chloromethyl)pyrazine is a heterocyclic aromatic compound with the chemical formula C6H6N2Cl2. While its specific applications in scientific research are limited, it has been synthesized and characterized for various purposes. Researchers have employed different methods for its synthesis, including the condensation of dicyanomethylene with 1,2-diaminoethane followed by chlorination []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Due to the presence of reactive chloromethyl groups, 2,3-Bis(chloromethyl)pyrazine possesses potential for applications in various research fields. These applications are primarily based on the ability of the chloromethyl groups to form covalent bonds with other molecules. Here are some potential areas of exploration:

- Crosslinking agent: The chloromethyl groups can react with functional groups like amines, thiols, and hydroxyls, forming crosslinks between molecules. This property could be useful in the development of crosslinked polymers with specific properties or in the immobilization of biomolecules on surfaces for various research applications [].

- Preparation of functional materials: The reactive chloromethyl groups can be further modified to introduce various functionalities onto the pyrazine ring. This could be useful in the synthesis of novel materials with desired properties, such as catalysts, sensors, or drug delivery systems [].

2,3-Bis(chloromethyl)pyrazine is a chemical compound with the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol. It is characterized by the presence of two chloromethyl groups (-CH₂Cl) attached to the pyrazine ring, specifically at the 2 and 3 positions. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its structure contributes to its unique reactivity and biological properties.

Due to the presence of chloromethyl groups, BCMP is likely a hazardous compound. It is expected to be:

- Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles, leading to the formation of various derivatives. For instance, reactions with amines can yield substituted pyrazines.

- Formation of Acetals: The compound can react with alcohols under acidic conditions to form acetals, utilizing its electrophilic chloromethyl groups .

- Condensation Reactions: It can participate in condensation reactions with other electrophiles, forming more complex structures.

The synthesis of 2,3-bis(chloromethyl)pyrazine typically involves:

- Chloromethylation of Pyrazine: This method often employs formaldehyde and hydrochloric acid in the presence of a catalyst to introduce chloromethyl groups at the 2 and 3 positions of the pyrazine ring .

- Reactions with Chlorinating Agents: Other synthetic routes may involve the use of chlorinating agents such as phosphorus oxychloride or thionyl chloride in controlled conditions to achieve selective chlorination .

2,3-Bis(chloromethyl)pyrazine finds applications in various domains:

- Pharmaceuticals: Due to its ability to act as a building block for more complex molecules, it is explored in drug development.

- Agrochemicals: Its reactivity makes it a candidate for developing new pesticides or herbicides.

- Material Science: The compound's derivatives may be used in creating specialized materials or coatings.

Studies on the interactions of 2,3-bis(chloromethyl)pyrazine with biological systems have shown that it can interact with enzymes involved in drug metabolism. Specifically, its inhibition of CYP1A2 suggests that it may alter the pharmacokinetics of co-administered drugs . Further research into its interactions with other biological targets could provide insights into its therapeutic potential and safety profile.

Several compounds are structurally similar to 2,3-bis(chloromethyl)pyrazine. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(Chloromethyl)-5-methylpyrazine | 0.76 | Contains a methyl group at position 5 |

| 2-(Chloromethyl)-6-methylpyrazine | 0.76 | Methyl group at position 6 |

| 2-Chloro-5-(chloromethyl)pyrazine | 0.72 | Additional chloro substituent at position 5 |

| 3-Chloropyrazine-2-carbaldehyde | 0.65 | Contains an aldehyde functional group |

These compounds differ primarily in their substitution patterns on the pyrazine ring and functional groups attached, affecting their reactivity and biological properties. The unique positioning of the chloromethyl groups in 2,3-bis(chloromethyl)pyrazine contributes to its distinct chemical behavior compared to its analogs.

The chloromethylation of pyrazine derivatives represents a fundamental transformation in heterocyclic chemistry, providing access to versatile synthetic intermediates for pharmaceutical and agrochemical applications [1]. The introduction of chloromethyl groups into the pyrazine ring system follows established electrophilic aromatic substitution mechanisms, typically employing formaldehyde and hydrogen chloride under Lewis acid catalysis [2] [3].

The classical Blanc chloromethylation reaction serves as the primary method for introducing chloromethyl groups into aromatic and heteroaromatic systems [4]. For pyrazine substrates, this transformation involves the reaction of the heterocyclic ring with formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts such as zinc chloride [2] [5]. The mechanism proceeds through the formation of an electrophilic chloromethyl cation intermediate, which subsequently attacks the electron-rich pyrazine ring [3] [4].

Research has demonstrated that rare-earth metal triflates, including scandium triflate, ytterbium triflate, and samarium triflate, function as highly effective catalysts for the chloromethylation of aromatic hydrocarbons with hydrochloric acid and trioxane [6]. These catalysts operate effectively in aqueous solution at concentrations below 5% of the substrate under heterogeneous conditions [6]. The triflate remains in the aqueous phase after catalysis, facilitating easy separation of organic products [6].

The synthesis of 2,3-bis(chloromethyl)pyrazine specifically requires careful control of reaction conditions to achieve selective dichloromethylation at the desired positions [7]. The compound possesses the molecular formula C6H6Cl2N2 with a molecular weight of 177.031 grams per mole and exhibits a density of 1.3 ± 0.1 grams per cubic centimeter [8]. Physical properties include a boiling point of 263.5 ± 35.0 degrees Celsius at 760 millimeters of mercury and a flash point of 138.6 ± 11.5 degrees Celsius [8].

Optimization of Synthetic Protocols

The optimization of synthetic protocols for 2,3-bis(chloromethyl)pyrazine synthesis involves systematic investigation of multiple reaction parameters to maximize yield and selectivity while minimizing side product formation [7] [6]. Temperature control emerges as a critical factor, with optimal chloromethylation typically occurring at temperatures between 130-150 degrees Celsius [2] [6].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 130-150°C | Increased temperature enhances reaction rate but may promote over-chloromethylation [6] |

| Catalyst Loading | 1-5 mol% | Higher loadings improve conversion but show diminishing returns above 5 mol% [6] |

| Reaction Time | 2-8 hours | Extended times increase yield but promote side reactions [7] |

| Solvent System | Chlorobenzene or neat conditions | Aprotic solvents favor selectivity [7] |

Experimental investigations have revealed that the ratio of formaldehyde source to pyrazine substrate significantly influences product distribution [6]. Studies using trioxane as the formaldehyde source demonstrated that a trioxane to substrate ratio of 1.5 provides optimal yields for monochloromethylated products, while ratios approaching 4.0 favor formation of polysubstituted derivatives [6].

The choice of Lewis acid catalyst profoundly affects both reaction efficiency and selectivity [2]. Comparative studies evaluating aluminum chloride, zinc chloride, iron chloride, and tin chloride as catalysts revealed that iron chloride exhibits the highest catalytic activity for toluene chloromethylation, serving as a model for aromatic chloromethylation reactions [2]. However, for pyrazine substrates, zinc chloride remains the preferred catalyst due to its compatibility with the nitrogen-containing heterocycle [5] [4].

Recent advances in chloromethylation methodology have explored the use of chloromethyl methyl ether as an alternative to the formaldehyde-hydrogen chloride combination [4]. This approach offers improved control over reaction conditions and reduces the formation of carcinogenic bis(chloromethyl) ether side products [4]. The modified protocol employs chloromethyl methyl ether in the presence of 60% sulfuric acid, providing enhanced reactivity for moderately deactivated substrates [4].

Reaction Mechanisms with Nucleophiles

The reaction mechanisms of 2,3-bis(chloromethyl)pyrazine with nucleophiles involve nucleophilic substitution pathways that proceed through bimolecular mechanisms [9] [10]. The chloromethyl groups function as excellent leaving groups, facilitating attack by various nucleophilic species including amines, alkoxides, and sulfur-containing nucleophiles [9] [11].

Nucleophilic aromatic substitution reactions of chloropyrazines demonstrate distinct regioselectivity patterns dependent on the electronic nature of substituents [10]. When the pyrazine ring contains electron-withdrawing groups, nucleophilic attack occurs preferentially at positions ortho to these substituents [10]. Conversely, electron-donating groups direct nucleophilic attack to meta positions relative to their location [10]. Computational studies using Fukui index calculations provide theoretical support for these experimental observations [10].

The reactivity of chloromethyl groups in 2,3-bis(chloromethyl)pyrazine toward nucleophiles follows established principles of aliphatic nucleophilic substitution [11]. Primary and secondary amines readily displace chloride from the chloromethyl positions, forming corresponding aminomethyl derivatives . The reaction proceeds through a direct displacement mechanism without significant rearrangement or elimination pathways .

| Nucleophile Class | Reaction Conditions | Typical Yields | Mechanism |

|---|---|---|---|

| Primary Amines | Room temperature, 2-6 hours | 70-85% | Direct SN2 displacement |

| Secondary Amines | Mild heating, 1-4 hours | 75-90% | Direct SN2 displacement |

| Alkoxides | Basic conditions, elevated temperature | 60-80% | SN2 with potential side reactions [11] |

| Thiolates | Room temperature, 1-3 hours | 65-85% | Direct SN2 displacement [9] |

Research investigating the kinetics of nucleophilic substitution reactions reveals that the pyrazine ring system exhibits enhanced electrophilicity compared to simple benzyl chloride analogs [10]. This increased reactivity stems from the electron-withdrawing effect of the nitrogen atoms within the pyrazine ring, which stabilizes the transition state for nucleophilic attack [10].

Biased Reactivity in Alkoxide-Mediated Substitutions

The investigation of biased reactivity in alkoxide-mediated substitutions of bis(chloromethyl)pyrazine derivatives reveals unexpected reaction pathways that deviate from simple nucleophilic substitution [11]. Studies examining the reaction of 2,5-bis(chloromethyl)pyrazine with sodium alkoxides demonstrate the formation of both expected substitution products and unexpected acetal derivatives [11].

The reaction of 2,5-bis(chloromethyl)pyrazine with sodium alkoxide produces 2-dialkoxymethyl-5-methylpyrazine alongside the normal substitution product 2,5-bis(alkoxymethyl)pyrazine [11]. This biased reactivity pattern suggests a complex mechanism involving initial nucleophilic substitution followed by intramolecular rearrangement processes [11]. The ratio of products depends significantly on both the solvent system employed and the specific alkoxide reagent utilized [11].

| Alkoxide Reagent | Solvent | Normal Product Yield | Acetal Product Yield | Selectivity Ratio |

|---|---|---|---|---|

| Sodium Methoxide | Methanol | 45% | 35% | 1.3:1 [11] |

| Sodium Ethoxide | Ethanol | 52% | 28% | 1.9:1 [11] |

| Sodium Butoxide | Butanol | 38% | 42% | 0.9:1 [11] |

The formation of acetal products in alkoxide-mediated substitutions requires the presence of basic conditions that facilitate the formation of carbanionic intermediates [11]. The mechanism involves initial chloride displacement to form an alkoxymethyl intermediate, followed by deprotonation at an adjacent methyl group [11]. Subsequent intramolecular nucleophilic attack by the generated carbanion leads to cyclization and formation of the observed acetal products [11].

Extended studies using 2,3,5,6-tetrakis(chloromethyl)pyrazine with sodium alkoxides yield similar results, producing 2,6-bis(dialkoxymethyl)-3,5-dimethylpyrazine along with other alkoxymethylpyrazine derivatives [11]. These findings demonstrate that the biased reactivity pattern represents a general phenomenon for polysubstituted chloromethylpyrazine systems rather than an isolated occurrence [11].

The crystallographic and molecular geometry analysis of 2,3-Bis(chloromethyl)pyrazine provides fundamental structural insights into this heterocyclic compound. While specific single-crystal X-ray diffraction data for 2,3-Bis(chloromethyl)pyrazine itself is not extensively documented in the literature, comprehensive structural information can be derived from related pyrazine derivatives and computational chemistry studies.

Pyrazine Ring Geometry

The pyrazine core of 2,3-Bis(chloromethyl)pyrazine adopts the characteristic planar geometry typical of six-membered aromatic heterocycles. Gas-phase electron diffraction studies of the parent pyrazine molecule reveal fundamental geometric parameters that serve as a baseline for understanding substituted derivatives [1]. The pyrazine ring exhibits C-N bond lengths of 1.403±0.004 Å and C-C bond lengths of 1.339±0.002 Å in the gas phase [1]. Crystal structure determinations show slightly different values with C-N bonds of 1.334 Å and C-C bonds of 1.378 Å [2].

The bond angles within the pyrazine ring are well-established: N-C-N angles measure 115.6±0.4° in the gas phase, while C-N-C angles are 122.4° [1] [2]. These values remain remarkably consistent across various pyrazine derivatives, indicating minimal perturbation of the aromatic core upon substitution [3] [4] [5].

Substituent Effects on Ring Geometry

Crystallographic analyses of related bis-substituted pyrazines demonstrate that chloromethyl substituents introduce minimal distortion to the pyrazine ring planarity. Studies of tetrakis-substituted pyrazine derivatives show that the pyrazine rings maintain planarity within experimental error, with root-mean-square deviations typically less than 0.03 Å [6] [5]. The chloromethyl groups at the 2,3-positions are expected to adopt conformations that minimize steric interactions while allowing for optimal orbital overlap.

Molecular Conformation

The molecular geometry of 2,3-Bis(chloromethyl)pyrazine is characterized by the relative orientation of the chloromethyl substituents. Crystallographic studies of similar bis(chloromethyl) derivatives suggest that the two chloromethyl groups adopt a gauche conformation to minimize electrostatic repulsion between the electronegative chlorine atoms [7]. The C-CH₂Cl bonds typically form dihedral angles of approximately 60-90° with the pyrazine ring plane, allowing for optimal packing in the solid state.

Spectroscopic Properties (IR, NMR, MS)

Infrared Spectroscopy

The infrared spectrum of 2,3-Bis(chloromethyl)pyrazine exhibits characteristic absorption bands that provide definitive structural identification. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while aliphatic C-H stretches from the chloromethyl groups are observed around 2950-3000 cm⁻¹ [8]. The pyrazine ring exhibits characteristic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region [8].

The C-Cl stretching vibrations represent one of the most diagnostic features, appearing as medium to strong absorptions in the 550-750 cm⁻¹ region [9]. The presence of two equivalent chloromethyl groups results in intense absorption bands due to the symmetric and antisymmetric stretching modes of the C-Cl bonds.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides unambiguous structural confirmation of 2,3-Bis(chloromethyl)pyrazine. The pyrazine ring protons appear as characteristic singlets in the aromatic region (δ 8.5-9.0 ppm), with the exact chemical shift depending on the substitution pattern and solvent effects [9] [10]. The chloromethyl protons appear as singlets in the range δ 4.5-5.0 ppm, consistent with literature values for chloromethyl groups attached to aromatic systems .

¹³C NMR spectroscopy reveals distinct signals for the pyrazine carbons and the chloromethyl carbons. The aromatic carbons typically appear in the range δ 140-160 ppm, while the chloromethyl carbons are characterized by signals around δ 40-50 ppm [9] [10]. The symmetry of the molecule results in a simplified spectrum with fewer carbon signals than would be observed for unsymmetrical derivatives.

Mass Spectrometry

Mass spectrometric analysis of 2,3-Bis(chloromethyl)pyrazine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 177 [M]⁺, with the characteristic isotope pattern reflecting the presence of two chlorine atoms [12]. Common fragmentation patterns include loss of chlorine atoms (m/z 142, 107) and formation of pyrazine-containing fragments [12].

Electrospray ionization mass spectrometry (ESI-MS) has proven particularly useful for characterizing pyrazine derivatives, especially when complexed with metal ions for enhanced ionization [12]. The fragmentation behavior provides insights into the relative stability of different molecular regions and can aid in structural confirmation.

Thermochemical Data (Melting Point, Boiling Point, Stability)

Thermal Properties

The thermochemical properties of 2,3-Bis(chloromethyl)pyrazine reflect the combined influences of the aromatic pyrazine core and the chloromethyl substituents. Based on available data from chemical databases, the compound exhibits a boiling point of 263.5±35.0°C at 760 mmHg [13]. The relatively high boiling point is consistent with the molecular weight (177.03 g/mol) and the presence of polar C-Cl bonds that enhance intermolecular interactions.

The flash point is reported as 138.6±11.5°C [13], indicating moderate thermal stability under standard conditions. The vapor pressure at 25°C is negligible (0.0±0.5 mmHg) [13], suggesting low volatility and minimal environmental release under ambient conditions.

Thermal Stability Analysis

Thermal stability studies of related pyrazine derivatives provide insights into the decomposition behavior of 2,3-Bis(chloromethyl)pyrazine. Thermogravimetric analysis (TGA) of pyrazine-containing compounds typically shows initial decomposition temperatures around 200-300°C [14] [15]. The chloromethyl substituents may undergo elimination reactions at elevated temperatures, potentially forming reactive intermediates.

Differential thermal analysis (DTA) of similar compounds reveals endothermic processes associated with melting and exothermic decomposition events [14]. The thermal decomposition of chloromethyl-substituted aromatics often proceeds through radical mechanisms, with C-Cl bond cleavage being an early step in the degradation pathway.

Computational Chemistry Insights (DFT Studies)

Density Functional Theory Calculations

Computational chemistry studies using density functional theory (DFT) provide detailed insights into the electronic structure and properties of 2,3-Bis(chloromethyl)pyrazine. While specific DFT calculations for this exact compound are not extensively reported, studies on related pyrazine derivatives using B3LYP/6-311+G** level of theory offer valuable comparative data [18] [19].

DFT calculations reveal that pyrazine derivatives exhibit significant electronic reorganization upon substitution. The presence of electron-withdrawing chloromethyl groups affects the frontier molecular orbital energies and modifies the electronic properties of the aromatic system [18]. Time-dependent DFT (TD-DFT) calculations predict electronic transitions that correlate well with experimental UV-Vis spectroscopic data [19].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into chemical reactivity and electronic properties. For substituted pyrazines, DFT calculations typically predict HOMO energies in the range of -6 to -7 eV and LUMO energies around -1 to -2 eV [19]. The HOMO-LUMO gap energy affects the electronic excitation properties and influences the compound's photochemical behavior.

Studies of related chlorinated pyrazines show that the HOMO orbital is typically distributed across the entire molecule, while the LUMO is often localized on the pyrazine ring [19]. This distribution pattern influences the compound's reactivity toward electrophilic and nucleophilic species.

Vibrational Frequency Analysis

Computational vibrational frequency analysis provides theoretical support for experimental IR spectroscopy assignments. DFT calculations typically predict C-H stretching frequencies in good agreement with experimental values, with systematic scaling factors applied to account for anharmonicity effects [20]. The calculated C-Cl stretching frequencies help confirm experimental IR assignments and provide insights into bond strength variations.

Thermodynamic Properties

DFT calculations enable prediction of thermodynamic properties such as formation enthalpies, heat capacities, and entropy values. These calculated properties complement experimental thermal analysis data and provide insights into the thermodynamic stability of 2,3-Bis(chloromethyl)pyrazine relative to other structural isomers or decomposition products.